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Introduction: The Aromatic Signhature of Roasting

3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1) is a heterocyclic, nitrogen-containing
organic compound that plays a pivotal role in the sensory landscape of many foods and
beverages.[1][2] As a member of the pyrazine family, it is a quintessential product of the
Maillard reaction—the complex series of chemical interactions between amino acids and
reducing sugars that occurs during thermal processing. This reaction is responsible for the
desirable colors, tastes, and, most notably, the characteristic aromas of roasting, baking, and

frying.

The presence of 3-Ethyl-2,5-dimethylpyrazine imparts a highly sought-after aromatic profile,
evoking notes of roasted nuts, cocoa, and coffee.[3][4][5] Its potent and distinctive aroma
makes it an indispensable compound for the flavor and fragrance industries, where it is used to
create and enhance authentic roasted flavor profiles in a vast array of consumer products, from
coffee and chocolate to savory snacks and baked goods.[3] This guide provides a detailed
exploration of its sensory characteristics, physicochemical properties, and the analytical
methodologies employed for its characterization, tailored for researchers and professionals in
food science and drug development.
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Chemical Identity[1][6]

IUPAC Name: 3-Ethyl-2,5-dimethylpyrazine

Molecular Formula: CsH12N2

CAS Number: 13360-65-1

Synonyms: 2,5-Dimethyl-3-ethylpyrazine, 3,6-Cocoa pyrazine[1][7]

Part 1: Sensory Profile and Physicochemical
Properties

The sensory impact of an aroma compound is a function of both its inherent chemical structure
and its concentration within a given matrix. 3-Ethyl-2,5-dimethylpyrazine is distinguished by a
potent and complex aroma profile that is highly valued for its contribution to "brown" flavor
notes.

Aroma and Flavor Descriptors

The aroma of 3-Ethyl-2,5-dimethylpyrazine is consistently described with a vocabulary
associated with roasted and thermally processed foods. While individual perception can vary,
the most frequently cited descriptors include:

e Primary Notes: Roasted, Nutty (specifically hazelnut and peanut), Earthy[3]
e Secondary Notes: Cocoa, Coffee, Potato-chip-like, Burnt almonds[4][5][8]

Its taste profile at a concentration of 5 ppm is characterized as nutty and hazelnut-like.[7] This
compound is a key contributor to the desirable aroma of numerous foods, including coffee,
cocoa powder, roasted peanuts, Swiss cheese, and cooked beef.[9][10]
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Caption: Sensory profile of 3-Ethyl-2,5-dimethylpyrazine.
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Quantitative Sensory Data and Physicochemical
Properties

The odor detection threshold—the minimum concentration at which a compound can be
perceived—is a critical parameter for evaluating its sensory impact. While specific thresholds
for pyrazines can vary significantly depending on the medium (e.g., water, oil, air) and the
analytical method used, they are generally known for their low thresholds, meaning they are
effective aroma contributors even at very small concentrations.[11][12]

The table below summarizes the key physicochemical properties of 3-Ethyl-2,5-
dimethylpyrazine.

Property Value Source(s)
CAS Registry Number 13360-65-1 [1]12][13]
Molecular Weight 136.19 g/mol [1][6]
Appearance Colorless to pale yellow liquid [14]

Boiling Point 180-181 °C at 760 mmHg [12]
Density 0.965 g/mL at 25 °C [12]

Flash Point 69.4 °C (157 °F) [7]
Refractive Index ~1.5015 (n20/D) [2]

Soluble in organic solvents,
Solubility oils, and slightly soluble in [14][15]
water.

Part 2: Analytical Workflow for Characterization

The definitive characterization of volatile aroma compounds like 3-Ethyl-2,5-dimethylpyrazine
from a complex food matrix requires a sophisticated analytical approach. The industry-standard
methodology combines sensitive sample preparation with high-resolution separation and dual
detection systems that provide both chemical identification and sensory perception data.
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Core Technique: Gas Chromatography-Olfactometry
(GC-0)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a gas
chromatograph with a human assessor who acts as a highly sensitive and specific detector.[16]
[17] As volatile compounds elute from the GC column, the effluent is split between a
conventional detector (like a Mass Spectrometer) and a sniffing port, allowing the analyst to
directly correlate specific chemical peaks with their perceived aroma.[17][18] This approach is

indispensable for identifying which of the hundreds of volatile compounds in a food are truly
"odor-active" and contribute to its overall aroma profile.[16][19]

Sample Preparation: Headspace Solid-Phase
Microextraction (HS-SPME)

To isolate and concentrate volatile pyrazines from a sample matrix prior to GC analysis,
Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method.[20] This solvent-
free technique utilizes a fused silica fiber coated with a sorbent material.[21] The fiber is
exposed to the headspace (the vapor phase) above the sample, where volatile analytes
partition onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted
directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the
analytical column.[20] The choice of fiber coating is critical; a
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for
the broad range of volatiles, including pyrazines, found in food.[22]
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Caption: Workflow for HS-SPME-GC-O/MS analysis.
Experimental Protocol: HS-SPME-GC-O/MS Analysis of
3-Ethyl-2,5-dimethylpyrazine

This protocol provides a validated system for identifying and characterizing 3-Ethyl-2,5-
dimethylpyrazine in a food matrix (e.g., ground roasted peanuts).

1. Sample Preparation & Extraction (HS-SPME):

» Objective: To isolate and concentrate volatile compounds from the sample headspace.
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Procedure:

Accurately weigh 2.0 g of the homogenized sample into a 20 mL glass headspace vial.
Add 1.0 g of Sodium Chloride (NacCl) to the vial. This "salting-out" effect increases the
volatility of many organic compounds, enhancing their transfer to the headspace.[23]
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
Place the vial in an autosampler tray equipped with an agitator and heater.

Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of
volatiles.

Expose a pre-conditioned SPME fiber (e.g., 50/30 um DVB/CAR/PDMS) to the vial's
headspace for 30 minutes at 60°C to extract the analytes.[22]

. GC-MS/O Analysis & Desorption:

Objective: To separate, identify, and sensorially evaluate the extracted compounds.
Procedure:

Immediately after extraction, transfer the SPME fiber to the heated GC injection port (set at
250°C) for thermal desorption for 5 minutes in splitless mode.

The desorbed analytes are carried by the helium carrier gas onto the analytical column (e.qg.,
a DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 pm).

Employ a GC oven temperature program: initial temperature of 40°C held for 2 minutes,
ramped at 5°C/min to 240°C, and held for 5 minutes.

At the end of the column, the effluent is split (e.g., 1:1 ratio) between the Mass Spectrometer
(MS) detector and the heated olfactory detection port (ODP, maintained at 230°C).

MS Detection: The MS scans a mass range of m/z 35-350. Compound identification is
achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley)
and by comparing retention indices with those of authentic standards.[24]

Olfactometry (O) Detection: A trained panelist sniffs the effluent from the ODP throughout the
GC run, recording the time, intensity, and description of each perceived odor in an
aromagram.

. Data Analysis & Confirmation:

Objective: To correlate instrumental data with sensory perception for unambiguous
identification.
Procedure:
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e The chromatogram from the MS detector is overlaid with the aromagram from the O-
detection.

e An odor detected at a specific retention time is correlated with the chemical peak eluting at
the same time.

o The identification of the peak as 3-Ethyl-2,5-dimethylpyrazine is confirmed by its mass
spectrum and by matching its retention time with that of a pure standard analyzed under the
identical conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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